

# Mosloflavone as a Molecular Probe for STAT3 Signaling: Application Notes and Protocols

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## Compound of Interest

Compound Name: Mosloflavone

Cat. No.: B191909

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### Introduction

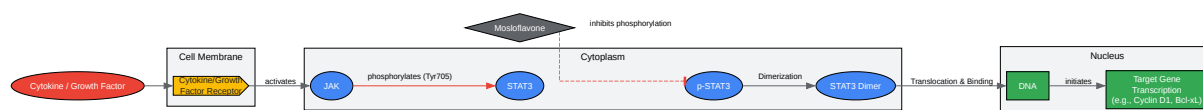
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation and persistent activation of the STAT3 signaling pathway are hallmarks of numerous human cancers, making it a prime target for therapeutic intervention and a subject of intense research.[2][3] Molecular probes are essential tools for elucidating the roles of proteins like STAT3 in complex biological systems.[4][5]

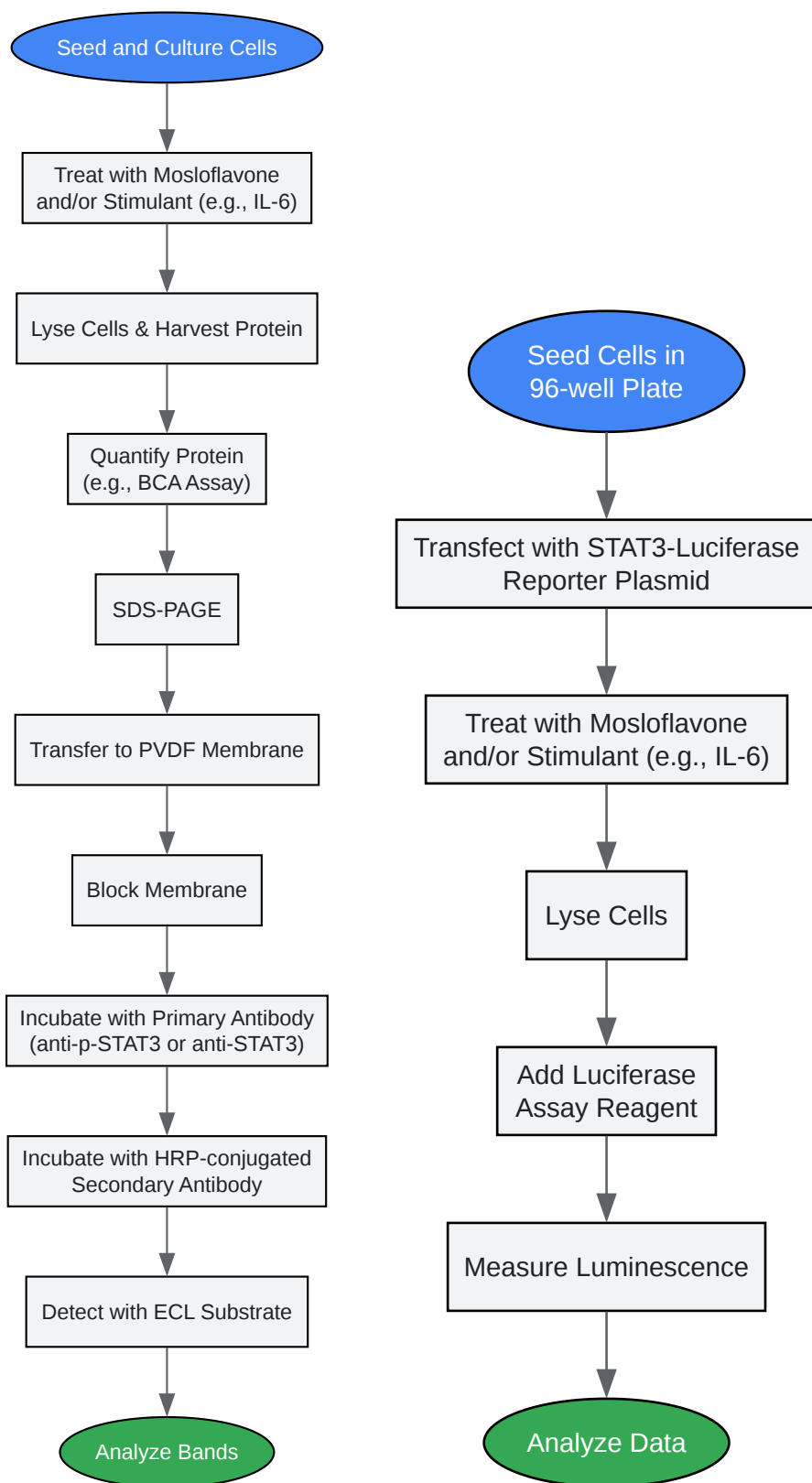
**Mosloflavone**, a flavonoid compound, has been identified as a modulator of STAT3 signaling.[6] It has been shown to reduce the phosphorylation of STAT3, a key step in its activation, thereby inhibiting its downstream functions.[2][6] This property makes **mosloflavone** a valuable molecular probe for investigating the STAT3 signaling cascade. These application notes provide an overview of the STAT3 pathway, summarize the known effects of **mosloflavone**, and offer detailed protocols for using it to probe STAT3 activity in a research setting.

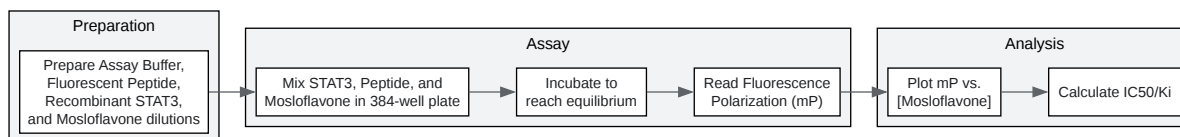
## STAT3 Signaling Pathway Overview

The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding receptors on the cell surface.[1][7] This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3 proteins.[8][9]

Once recruited to the receptor complex, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705).[10] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT proteins via their SH2 domains.[9][11] The activated dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[7][8] These target genes are involved in processes such as cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis.[9][12]







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